molecular formula C21H21N3O B11531638 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11531638
M. Wt: 331.4 g/mol
InChI Key: VCBXDGXIOACZFD-HYARGMPZSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a benzohydrazide moiety linked through a methylene bridge to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of Benzohydrazide: Benzohydrazide is prepared by reacting benzoyl chloride with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the dimethyl-substituted pyrrole with benzohydrazide in the presence of an aldehyde (2-methylbenzaldehyde) under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the hydrazide moiety is particularly significant as it can interact with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The hydrazide group is known to form stable complexes with metal ions, which can be used in the design of metal-based drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar in structure but contains a thiophene ring instead of a benzohydrazide moiety.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains a benzaldehyde group instead of a hydrazide moiety.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-(2-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H21N3O/c1-15-7-4-5-8-19(15)14-22-23-21(25)18-9-6-10-20(13-18)24-16(2)11-12-17(24)3/h4-14H,1-3H3,(H,23,25)/b22-14+

InChI Key

VCBXDGXIOACZFD-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C

Origin of Product

United States

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